molecular formula C23H37N3O10 B15363310 tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B15363310
M. Wt: 515.6 g/mol
InChI Key: FCFCXLQCRXEWGE-GWDXOCJHSA-N
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Description

Tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound with a multi-functional structure. This compound belongs to a class of molecules known for their diverse applications in chemical, biological, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the pyrimidinyl and butanoate groups.

Key steps in the synthesis include:

  • Formation of the oxolane ring: This step typically involves the cyclization of a suitable precursor in the presence of acidic or basic catalysts.

  • Attachment of the pyrimidinyl group: This step often requires the use of condensation reactions to connect the pyrimidinyl ring to the oxolane ring.

  • Addition of the butanoate group: This step involves esterification or amide bond formation to attach the tert-butyl butanoate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors, temperature control, and the use of high-purity reagents. Purification steps such as recrystallization or chromatography are commonly employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxides.

  • Reduction: It can be reduced using agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

This compound has several applications across different scientific fields:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It can serve as a probe or marker in biochemical studies, helping to elucidate the roles of various biomolecules in cellular processes.

Industry: Utilized in the formulation of specialty chemicals and in the manufacturing of advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. This compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

  • Receptors: Can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparing this compound with similar molecules highlights its unique properties:

  • Similar Compounds: Examples include other substituted pyrimidines or butanoates.

  • Uniqueness: The specific arrangement of functional groups in tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C23H37N3O10

Molecular Weight

515.6 g/mol

IUPAC Name

tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H37N3O10/c1-22(2,3)35-15(28)8-12(24-20(32)36-23(4,5)6)9-26-19(31)13(10-25(7)21(26)33)18-17(30)16(29)14(11-27)34-18/h10,12,14,16-18,27,29-30H,8-9,11H2,1-7H3,(H,24,32)/t12-,14+,16+,17+,18-/m0/s1

InChI Key

FCFCXLQCRXEWGE-GWDXOCJHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CN1C(=O)C(=CN(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC(CN1C(=O)C(=CN(C1=O)C)C2C(C(C(O2)CO)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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